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molecular formula C15H17OP B8597610 Propyl diphenylphosphinite CAS No. 92556-46-2

Propyl diphenylphosphinite

Cat. No. B8597610
M. Wt: 244.27 g/mol
InChI Key: RIRDZYAWTDJFMW-UHFFFAOYSA-N
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Patent
US05705669

Procedure details

915 g (15.25 mol) of n-propanol are cooled to -15° C. with stirring under a nitrogen atmosphere. 330 g (1.5 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring in one hour and 15 minutes. 38 g (2.24 mol) of ammonia gas are then introduced at this temperature with further vigorous stirring. The mixture is then stirred for a further ten hours without cooling. After filtering off the ammonium chloride by suction, the filtrate is freed from propanol and excess ammonia in vacuo. The remaining residue is distilled (boiling point 122° C. at 0.4m bar). 230 g of propyl diphenylphosphinite are obtained. This corresponds to a yield of 63% of theory.
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][CH3:3].Cl[P:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N>>[C:13]1([P:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[O:4][CH2:1][CH2:2][CH3:3])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
915 g
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
330 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with vigorous stirring in one hour and 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture is then stirred for a further ten hours
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
FILTRATION
Type
FILTRATION
Details
After filtering off the ammonium chloride by suction
DISTILLATION
Type
DISTILLATION
Details
The remaining residue is distilled (boiling point 122° C. at 0.4m bar)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(OCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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